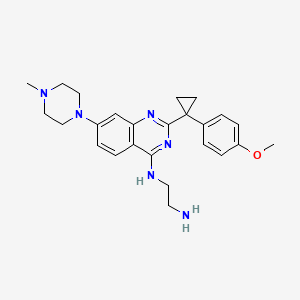

DCAF1 binder 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H32N6O |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

N'-[2-[1-(4-methoxyphenyl)cyclopropyl]-7-(4-methylpiperazin-1-yl)quinazolin-4-yl]ethane-1,2-diamine |

InChI |

InChI=1S/C25H32N6O/c1-30-13-15-31(16-14-30)19-5-8-21-22(17-19)28-24(29-23(21)27-12-11-26)25(9-10-25)18-3-6-20(32-2)7-4-18/h3-8,17H,9-16,26H2,1-2H3,(H,27,28,29) |

InChI Key |

XTLPTSDXAUSHCD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CC4)C5=CC=C(C=C5)OC)NCCN |

Origin of Product |

United States |

Discovery and Optimization Strategies for Dcaf1 Binders

Initial Identification of DCAF1 Ligands

The initial phase of discovering DCAF1 binders has employed a range of sophisticated screening techniques to identify promising lead compounds from vast chemical libraries.

DNA-Encoded Library (DEL) technology has been a powerful tool for identifying initial hits against the DCAF1 WDR domain. nih.gov This high-throughput screening method allows for the assessment of billions of compounds in a single experiment. chemrxiv.org

In one notable study, a 114-billion-compound DEL was screened against the WDR domain of DCAF1. acs.orgnih.gov Through affinity-mediated selection, followed by machine learning and similarity searching algorithms, a number of potential binders were identified. acs.org This process led to the identification of the initial hit compound, Z1391232269, which exhibited a binding affinity (KD) of 11 μM as measured by Surface Plasmon Resonance (SPR). nih.govresearchgate.net The use of DEL screening, which had not previously been applied to DCAF1, provided a crucial starting point for structure-guided optimization efforts. drug-dev.com

In addition to large-scale DEL screening, a more targeted approach involving focused library screening has also proven successful in identifying DCAF1 binders. nih.gov This strategy leverages existing knowledge of compounds that bind to other WDR domain-containing proteins.

Recognizing the structural similarities among WDR domains, researchers have screened collections of known binders for other WDR proteins, such as Embryonic Ectoderm Development (EED), against DCAF1. nih.govbiorxiv.org Despite low sequence similarity between DCAF1 and EED, this knowledge-based approach was effective. nih.gov A focused set of 21 compounds, including known EED binders, was screened, leading to the identification of two initial hits that bind to the "donut hole" pocket of DCAF1. nih.gov This demonstrates the utility of leveraging existing chemical matter for related targets to accelerate the discovery process.

Following the initial identification of potential binders, rigorous biophysical validation is essential to confirm their interaction with DCAF1 and to quantify their binding affinity. A variety of techniques are employed for this purpose:

Differential Scanning Fluorimetry (DSF): This method measures the change in the melting temperature (ΔTm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein. For example, the initial hit Z1391232269 was shown to stabilize DCAF1 in a concentration-dependent manner. acs.org Similarly, the optimized compound OICR-8268 showed a significant ΔTm of 7.4°C at 100 μM. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions. It was used to confirm the binding of Z1391232269 with a KD of 11.5 ± 4.2 μM and the more potent OICR-8268 with a KD of 38 nM. acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). ITC was used as an orthogonal method to confirm the binding of Z1391232269 (KD of 9 μM) and its optimized successor, compound 3d (KD of 932 ± 150 nM). acs.org

Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly protein-observed and ligand-observed experiments, can provide detailed information about the binding site and the conformation of the ligand-protein complex. 1H NMR spectroscopy was used to screen a focused set of compounds and confirm the binding of initial hits. nih.govbiorxiv.org

These biophysical techniques provide the necessary data to confirm hits, understand their binding characteristics, and guide further optimization efforts.

| Compound | Screening Method | Initial KD (SPR) | Confirmatory KD (ITC) | DSF (ΔTm) | Reference |

| Z1391232269 | DEL Screening | 11.5 ± 4.2 μM | 9 μM | > 2°C | acs.org |

| OICR-8268 | Hit Optimization | 38 ± 1.5 nM | 216 ± 76 nM | 7.4 ± 0.5 °C | acs.orgresearchgate.net |

| CYCA-117-70 | Virtual Screening | ~70 μM | Not Reported | Not Reported | acs.org |

| Compound 1 | Focused Library | Not Reported | Not Reported | Not Reported | nih.gov |

Focused Library Screening and Hit Confirmation

Rational Design and Structure-Activity Relationship (SAR) Studies for DCAF1 Binders

Once initial hits are identified and validated, the focus shifts to rational design and structure-activity relationship (SAR) studies to improve their potency, selectivity, and drug-like properties.

Computational methods play a pivotal role in the rational design of DCAF1 binders by identifying potential binding pockets and prioritizing compounds for synthesis and testing.

SiteMap and fpocket: These tools are used to analyze the protein structure and identify potential binding cavities. Analysis of the DCAF1 WDR domain revealed a highly druggable "donut pocket" at the center of the β-propeller structure, as well as other less druggable cavities. nih.gov

2D/3D Similarity and Docking: To explore the SAR around an initial hit, computational approaches such as 2D similarity searching, 3D shape-based similarity (e.g., OpenEye ROCS), and field-based similarity (e.g., Cresset) are used to select compounds from archives for further testing. nih.gov Molecular docking is then used to predict the binding mode and affinity of these selected compounds. nih.govresearchgate.net For instance, after identifying an initial hit, 30 compounds were selected from an archive for follow-up studies based on these in silico methods. nih.gov A deep learning platform, MatchMaker, was also used to screen a large compound library and identify CYCA-117-70 as a DCAF1 binder. acs.orgresearchgate.net

These computational strategies, combined with the iterative cycle of synthesis and biophysical testing, have been instrumental in the rapid optimization of DCAF1 binders from micromolar hits to nanomolar-potency ligands, providing valuable tools for the development of novel therapeutics. nih.gov

Iterative Medicinal Chemistry Optimization for Potency and Selectivity

The refinement of DCAF1 binders is a testament to the power of iterative medicinal chemistry, a process that systematically alters a molecule's structure to improve its therapeutic properties. openaccessjournals.com This approach has been crucial in boosting the potency and selectivity of these compounds. biorxiv.orgdrugdiscoverychemistry.com

Analysis of Stereoisomer Potency (e.g., S-enantiomers as more potent)

A significant breakthrough in the optimization of DCAF1 binders came from the analysis of stereoisomers. Research has shown that the spatial arrangement of atoms within a molecule can dramatically affect its biological activity. In the case of DCAF1 binders, the S-enantiomers have been identified as being more potent than their R-enantiomer counterparts. acs.orgnih.gov

For instance, surface plasmon resonance (SPR) data confirmed that the S-enantiomer, compound 3d, exhibits a significantly higher affinity for DCAF1, with a dissociation constant (K D) of 490 ± 90 nM. acs.orgnih.gov In contrast, the R-enantiomer, compound 3c, showed a much weaker binding affinity with a K D of 13.5 ± 0.2 μM. acs.orgnih.gov This trend was further supported by differential scanning fluorimetry (DSF) experiments, where compound 3d demonstrated stabilization of DCAF1, while compound 3c had no significant effect. acs.orgnih.gov Isothermal titration calorimetry (ITC) experiments also confirmed the binding of compound 3d to DCAF1. acs.orgnih.gov

This preferential binding of the S-enantiomer was so pronounced that even when a compound solution contained only about 4% of the S-enantiomer (3d), it was preferentially crystallized with the DCAF1 protein due to its approximately 27-fold higher binding affinity. researchgate.net

Binding Affinity of DCAF1 Binder Stereoisomers

| Compound | Stereoisomer | Dissociation Constant (K D ) by SPR |

|---|---|---|

| 3d | S-enantiomer | 490 ± 90 nM acs.orgnih.gov |

Chemical Modifications and Their Impact on Binding Affinity

Beyond stereochemistry, specific chemical modifications to the core structure of DCAF1 binders have played a pivotal role in enhancing their binding affinity. Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, have guided these modifications. openaccessjournals.com

Initial hits, such as Z1391232269, were identified and their binding to the DCAF1 WDR domain was confirmed through biophysical methods, showing a K D of 11.5 ± 4.2 μM. acs.orgnih.gov Subsequent structure-guided optimization led to the development of significantly more potent compounds. acs.org

For example, the introduction of halogens at the 2 and 4 positions of the southern ring of the compound scaffold resulted in a 1.5- to 5-fold increase in binding affinity for DCAF1. nih.gov This additive effect of modifications culminated in the discovery of OICR-8268 (compound 26e), which demonstrated a remarkable SPR K D of 38 nM. acs.orgacs.org

Impact of Chemical Modifications on DCAF1 Binding Affinity

| Compound | Modification | Dissociation Constant (K D ) by SPR |

|---|---|---|

| Z1391232269 | Initial Hit | 11.5 ± 4.2 μM acs.orgnih.gov |

| 26c, 26d | Halogenation of southern ring | 1.5- to 5-fold improvement nih.gov |

Computational Drug-Target Interaction Prediction Models in DCAF1 Ligand Discovery

The discovery of novel DCAF1 ligands has been significantly accelerated by the use of computational drug-target interaction (DTI) prediction models. nih.govresearchgate.netacs.orgfigshare.com These models leverage the power of machine learning and large-scale data analysis to identify potential binders from vast chemical libraries, even in the absence of previously known ligands. nih.govresearchgate.netacs.orgfigshare.com

Machine Learning-Driven Screening Workflows

Machine learning (ML) algorithms have been instrumental in processing data from screening techniques like DNA-Encoded Library (DEL) technology. acs.org In one instance, the WDR domain of DCAF1 was screened against a 114-billion-compound DEL. acs.orgnih.gov The resulting data was then used to train ML models and conduct similarity searches to identify and prioritize commercially available compounds for further testing. acs.org This approach, combining DEL screening with machine learning, offers a cost-effective alternative to traditional high-throughput screening. acs.org

Another powerful tool is the proteome-scale drug–target interaction prediction model, MatchMaker. nih.govresearchgate.net This model evaluates the interactions between millions of molecules and thousands of protein pockets across the human proteome. acs.org For DCAF1, MatchMaker assessed the binding probabilities of over 2.8 million molecules from the Enamine Screening Collection against three predicted pockets on the DCAF1 structure. acs.orgnih.gov The top-scoring compounds were then filtered based on their proteome binding profiles to select for molecules with specific predictive binding signals for DCAF1. acs.orgnih.gov This DTI-based workflow led to the selection of 101 candidate ligands for experimental validation. acs.orgnih.gov

Proteome-Scale Binding Profiling for DCAF1 Ligand Prioritization

A key aspect of computational screening is the ability to perform proteome-scale binding profiling to prioritize ligands. nih.govresearchgate.netresearchgate.net This involves not just predicting the binding to the target protein (DCAF1) but also assessing potential off-target interactions across the entire proteome. acs.orgnih.gov

In the MatchMaker workflow, a proteome binding profile was generated for each molecule by ranking all evaluated protein pockets by their MatchMaker scores. acs.org Compounds were then filtered to exclude those with non-specific binding signals, ensuring that the prioritized candidates were more likely to be selective for DCAF1. acs.orgnih.gov This process is crucial for minimizing potential side effects and increasing the likelihood of developing a successful therapeutic.

Molecular Mechanisms of Dcaf1 Binder Interactions

Structural Basis of DCAF1-Ligand Recognition

The interaction between small molecule binders and the DCAF1 WD40 domain is a complex process governed by the specific three-dimensional architecture of the protein and the chemical properties of the ligands.

X-ray crystallography has been instrumental in elucidating the binding modes of various small molecules to the DCAF1 WD40 domain. These co-crystal structures provide a detailed atomic-level view of the interactions, guiding structure-based drug design efforts. nih.govacs.org

Several research groups have successfully solved the crystal structures of the DCAF1 WDR domain in complex with different small molecule binders. For instance, the structure of DCAF1 bound to compound 3d (PDB ID: 7UFV) revealed that the ligand nestles deep within the central tunnel of the WDR domain. nih.govacs.org Similarly, the co-crystal structure with a more potent binder, 26e (OICR-8268), provided insights into the optimized interactions that lead to nanomolar affinity (PDB ID: 8F8E). researchgate.netresearchgate.net

Novartis researchers have also contributed significantly to this area, reporting the crystal structures of DCAF1 with a series of binders, including compounds 1 , 3 , 4 , 6 , 8 , and 11 (PDB IDs: 8OG5, 8OG6, 8OG8, 8OG9, 8OGA, 8OGB, and 8OGC, respectively). acs.org These structures have been crucial in understanding how different chemical scaffolds can be accommodated within the DCAF1 binding sites. nih.gov One of the earliest ligand-bound structures of DCAF1 was deposited by Cyclica, featuring the compound CYCA-117-70 . biopharmatrend.com

| Compound | PDB ID | Resolution (Å) | Key Finding |

|---|---|---|---|

| 3d | 7UFV | 1.9 | Binds deep inside the central tunnel of the WDR domain. nih.govacs.org |

| 26e (OICR-8268) | 8F8E | N/A | Revealed interactions leading to nanomolar affinity. researchgate.netresearchgate.net |

| 1 | 8OG5, 8OG6 | N/A | Binds to the central donut cavity in two different orientations. nih.govacs.org |

| 3 | 8OG8 | N/A | Binds to both the donut hole and the blade region. nih.govacs.org |

| 4 | 8OG9 | N/A | Similar to compound 3, it occupies both the donut hole and blade region. nih.govacs.org |

| 13 | 8OO5 | N/A | A potent binder that occupies the DCAF1 WDR donut-hole pocket. biorxiv.orgbiorxiv.org |

The DCAF1 WD40 domain presents several potential binding sites for small molecules. The most prominent of these is the central cavity, often referred to as the "donut hole". nih.govblogspot.comblogspot.com This pocket is located on the "top" face of the β-propeller and is the primary binding site for many potent DCAF1 binders. nih.gov In silico pocket detection analyses have identified this central region as the most druggable pocket on the DCAF1 surface. nih.gov

In addition to the central donut hole, another binding region, known as the "blade region," has been identified. nih.govblogspot.com Some initial hits and their analogs were found to bind not only to the donut hole but also to this secondary site. nih.gov The blade region is located on the circumference of the WDR domain. nih.gov However, for the development of specific and potent DCAF1-based degraders, binders that exclusively occupy the donut hole are generally preferred due to better ligandability and a more direct path for linker attachment. nih.govblogspot.com

The binding of small molecules to the DCAF1 donut hole is stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. For example, the co-crystal structure of DCAF1 with compound 3d shows that the central amide group of the ligand forms hydrogen bonds with the side chains of Asp1356 and Arg1298 . nih.gov The 3-chlorophenyl group of 3d is situated in a hydrophobic pocket formed by Leu1357 , Ile1354 , Phe1330 , Ala1311 , and Val1300 , and it also engages in a π-stacking interaction with Phe1330 . nih.gov The terminal amide group of the ligand interacts with the imidazole (B134444) ring of His1140 through hydrogen bonds. nih.gov

In another example, the binding of compound 1 involves a hydrogen bond between its protonated imidazoline (B1206853) moiety and the carbonyl group of Thr1097 in one orientation (pose 1) or with the carboxyl group of the Asp1356 side chain in another orientation (pose 2). nih.gov The development of more potent binders like compound 13 was achieved by optimizing these interactions to better fill the central cavity. blogspot.com

| Residue | Type of Interaction | Interacting Ligand(s) |

|---|---|---|

| Asp1356 | Hydrogen Bond | 3d, 1 (pose 2). nih.govnih.gov |

| Arg1298 | Hydrogen Bond | 3d. nih.gov |

| Phe1330 | Hydrophobic, π-stacking | 3d. nih.gov |

| His1140 | Hydrogen Bond | 3d. nih.gov |

| Thr1097 | Hydrogen Bond | 1 (pose 1). nih.gov |

| Leu1357 | Hydrophobic | 3d. nih.gov |

| Ile1354 | Hydrophobic | 3d. nih.gov |

| Ala1311 | Hydrophobic | 3d. nih.gov |

| Val1300 | Hydrophobic | 3d. nih.gov |

Allosteric Modulation and Conformational Changes Induced by DCAF1 Binders

The binding of small molecules to the DCAF1 WDR domain can induce conformational changes and allosterically modulate the protein's properties and interactions with other proteins.

The engagement of small molecule binders in the DCAF1 binding pocket often leads to the stabilization of the protein. This phenomenon can be quantified using biophysical techniques such as Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR). nih.govacs.orgresearchgate.net

DSF assays measure the change in the melting temperature (ΔTm) of a protein in the presence of a ligand. An increase in Tm indicates that the ligand binding stabilizes the protein's structure. For example, the initial hit compound Z1391232269 was shown to stabilize DCAF1 with a ΔTm of over 2°C in a concentration-dependent manner. nih.govacs.org Further optimization led to compound 3d , which showed a ΔTm of 3.8°C at a concentration of 50 μM. nih.govacs.org The highly potent binder 26e (OICR-8268) demonstrated a significant stabilizing effect with a ΔTm of 7.4°C at 100 μM. researchgate.net These results confirm that the binding of these ligands to the DCAF1 WDR domain enhances its thermal stability. nih.govacs.orgresearchgate.net

DCAF1 functions as a substrate receptor within the larger CRL4 (Cullin4-RING E3 ligase) complex, where it directly interacts with DDB1. plos.orgnih.gov An important consideration in the development of DCAF1 binders, particularly for their use in PROTACs, is how their binding affects the formation and function of the CRL4-DCAF1 complex.

Structural analysis of the tetrameric CUL4A–DDB1–DCAF1 complex suggests that binders occupying the "donut hole" pocket are unlikely to interfere with the DCAF1-DDB1 interaction. nih.gov This is a critical feature, as the integrity of the E3 ligase complex is necessary for the degradation of target proteins. Studies have shown that the binding of viral proteins like Vpr to DCAF1 can modulate the interaction with DDB1, suggesting that the conformation of DCAF1 is key to the complex's assembly. plos.org While the binding of Vpr to DCAF1 is a prerequisite, it may not be sufficient on its own to ensure a stable interaction with DDB1, indicating that additional conformational changes or contacts may be required. nih.gov The development of DCAF1 binders for PROTACs leverages this by providing a stable anchor point on DCAF1 without disrupting its ability to engage with the rest of the E3 ligase machinery, thereby enabling the recruitment and ubiquitination of new protein targets. biorxiv.org

Specificity of DCAF1 Binder 2 Engagement

The specificity of a binder for its target protein is a critical aspect of its utility, particularly in the context of targeted protein degradation where off-target effects can lead to unintended cellular consequences. This section delves into the selectivity of this compound for the CRL4DCAF1 complex and its ability to distinguish DCAF1 from other structurally related proteins.

Selectivity Profile of this compound for CRL4DCAF1 Complex

This compound has been shown to be selective for the CRL4DCAF1 E3 ligase complex. researchgate.net This selectivity is crucial for its function in potential therapeutic applications, such as in the development of proteolysis-targeting chimeras (PROTACs). researchgate.netbpsbioscience.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target. bpsbioscience.com The specificity of the DCAF1 binder ensures that the PROTAC selectively engages the CRL4DCAF1 complex, thereby minimizing off-target protein degradation.

Research has demonstrated that this compound can be functionalized into efficient DCAF1-based PROTACs. researchgate.netresearchgate.net For instance, a DCAF1-BRD9 PROTAC was developed that confirmed specific degradation via the CRL4DCAF1 E3 ligase through chemical and genetic rescue experiments. researchgate.net Furthermore, the versatility of DCAF1 for targeted protein degradation was highlighted by the development of a DCAF1-dasatinib PROTAC that targets multiple tyrosine kinases. researchgate.net

The development of DCAF1-based PROTACs offers a promising alternative in cases of resistance to other commonly used PROTACs, such as those that recruit the Cereblon (CRBN) E3 ligase. researchgate.netbpsbioscience.com For example, a potent and selective DCAF1-BTK PROTAC, DBt-10, was shown to rescue the degradation of Bruton's tyrosine kinase (BTK) in a cell line resistant to CRBN-mediated degradation. researchgate.net

Distinguishing this compound Interactions from Other WDR-Containing Proteins (e.g., EED, WDR5)

The WD40 repeat (WDR) domain is a common structural motif found in many proteins, including DCAF1, Embryonic Ectoderm Development (EED), and WD-40 repeat-containing protein 5 (WDR5). nih.govsci-hub.se These proteins act as scaffolds for protein-protein interactions. nih.gov Given the structural similarity of the WDR domain across different proteins, it is essential for a DCAF1 binder to exhibit high selectivity to avoid engaging other WDR-containing proteins.

Studies have shown that some compounds can bind to both DCAF1 and other WDR proteins. For example, a compound initially identified as an EED binder was also found to bind to DCAF1, albeit with a lower affinity. nih.gov This particular compound, referred to as compound 2 in a 2023 study, showed a surface plasmon resonance (SPR) KD of approximately 360 μM for EED and a KD greater than 100 μM for DCAF1. nih.gov

In contrast, efforts in drug discovery have focused on developing DCAF1 binders with high selectivity. For instance, a compound identified as CYCA-117-70 was found to bind to the DCAF1 WDR domain with an estimated KD of 70 μM but showed no significant binding to WDR5. nih.govacs.org This selectivity was predicted by a machine learning model, which gave a high relative rank for DCAF1 binding and a much lower rank for WDR5. nih.govacs.org

The development of selective DCAF1 binders is an active area of research. Affinity-based pulldown assays using a DCAF1 binder from a 293T cell lysate successfully pulled down the entire core CRL4DCAF1 complex, including CUL4A/B, DDB1, DDA1, and RBX1, without enriching for EED or other WDR-containing proteins. biorxiv.org This demonstrates the high specificity of the binder for the DCAF1 complex.

The structural basis for the selectivity of DCAF1 binders lies in the specific interactions formed within the binding pocket of the DCAF1 WDR domain. acs.org These interactions are distinct from those that would be formed with the binding pockets of other WDR proteins like EED and WDR5, which have different electrostatic potentials and surface geometries. sci-hub.se

Dcaf1 Binders in Targeted Protein Degradation Protacs

DCAF1 as a Promising E3 Ligase for PROTAC Development

DCAF1 (DDB1 and CUL4 Associated Factor 1), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, has emerged as a significant target for the development of Proteolysis-Targeting Chimeras (PROTACs). Its unique characteristics offer potential solutions to some of the prevailing challenges in the field of targeted protein degradation (TPD).

The field of targeted protein degradation has predominantly relied on two E3 ligase substrate receptors: Cereblon (CRBN) and von Hippel-Lindau (VHL). researchgate.netlatrobe.edu.auresearchgate.net While PROTACs recruiting these two ligases have shown considerable success, with some advancing to clinical trials, the over-reliance on this limited selection presents several drawbacks. The human genome encodes over 600 E3 ligases, yet less than 2% have been effectively utilized for TPD, highlighting a vast untapped potential. biorxiv.orgresearchgate.netmssm.edu

Expanding the repertoire of available E3 ligases is crucial for several reasons:

Overcoming Resistance: Acquired resistance to CRBN- or VHL-based degraders can occur through mutations or downregulation of these non-essential proteins. biorxiv.orgresearchgate.netnih.gov

Tissue-Specific Expression: Different E3 ligases exhibit varied expression patterns across tissues, which could be leveraged to develop more selective, tissue-specific degraders with improved therapeutic windows.

Differential Target Degradation: The choice of E3 ligase can influence the efficiency and selectivity of degrading a specific protein of interest (POI), as the geometry of the ternary complex formed is critical for successful ubiquitination.

This need to broaden the E3 ligase landscape has driven research into alternative ligases like DCAF1, aiming to enhance the therapeutic potential and applicability of TPD. mssm.edu

A key advantage of harnessing DCAF1 for PROTAC development is its essentiality. biorxiv.orgbiorxiv.org Unlike CRBN, which is a non-essential gene in many cell lines, DCAF1 is critical for cell viability. researchgate.netnih.gov This essential nature is hypothesized to reduce the likelihood of cells developing resistance through the downregulation or loss-of-function mutations of the E3 ligase itself, a known resistance mechanism for CRBN-based therapies. researchgate.netbiorxiv.org

Targeting an essential E3 ligase like DCAF1 represents a promising strategy to circumvent or delay the onset of therapy resistance. nih.gov Research has demonstrated that DCAF1-based PROTACs can successfully induce the degradation of target proteins in cellular models that have acquired resistance to CRBN-based degraders. For instance, a potent and selective DCAF1-BTK PROTAC, DBt-10, was shown to rescue the degradation of Bruton's tyrosine kinase (BTK) in a BTK-dependent cell line that had become resistant to a CRBN-recruiting BTK degrader due to the loss of CRBN expression. biorxiv.orgbiorxiv.orgnih.gov This provides a clear rationale for employing an "E3 ligase swap" to overcome acquired resistance, highlighting the versatility and strategic importance of DCAF1 in TPD. biorxiv.orgbiorxiv.org

Design and Engineering of DCAF1-Based PROTACs

The development of effective DCAF1-based PROTACs requires careful consideration of the three core components of these heterobifunctional molecules and the interplay between them.

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity to facilitate the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.govacs.org The design of a DCAF1-based PROTAC adheres to this fundamental principle, consisting of three distinct parts:

A DCAF1 Ligand: This "warhead" specifically binds to the DCAF1 substrate receptor. Both covalent and non-covalent binders have been developed. For instance, azetidine (B1206935) acrylamides have been identified as covalent ligands that react with a specific cysteine residue (C1113) on DCAF1. nih.gov More recently, potent, non-covalent DCAF1 binders have also been discovered and functionalized into PROTACs. biorxiv.orgnih.gov

A Target Protein Ligand: This moiety binds to the protein of interest (POI) intended for degradation. The versatility of DCAF1 has been demonstrated by creating PROTACs targeting various proteins, including BRD9, multiple tyrosine kinases (using the promiscuous inhibitor dasatinib), and BTK. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov

A Linker: This chemical bridge connects the DCAF1 ligand to the POI ligand. The linker's composition, length, and attachment points are not merely passive spacers but play a critical role in the formation and stability of the ternary (DCAF1-PROTAC-POI) complex.

The successful engineering of a DCAF1 PROTAC relies on the synergistic action of these three components to induce the formation of a productive ternary complex that is competent for ubiquitination.

The linker is a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to orient the E3 ligase and target protein favorably. In the context of DCAF1-based PROTACs, various linker strategies have been explored to optimize degradation potency.

Research on DCAF1-BTK degraders highlights the complexity of linker optimization. A systematic approach comparing different linkers revealed that there is no simple correlation between in vitro biophysical parameters and cellular degradation potency. For example, when developing BTK-specific DCAF1 PROTACs, both flexible polyethylene (B3416737) glycol (PEG)-based linkers and more rigid scaffolds were investigated. nih.gov The PROTAC DBt-5, which incorporated a flexible PEG linker, and DBt-10, which used a more rigid linker, were both potent BTK degraders. nih.gov

The optimization process is multifactorial, considering not just binary binding affinities and ternary complex stability, but also the linker's impact on cell permeability and its ability to present accessible lysine residues on the target's surface for ubiquitination. biorxiv.org The data below illustrates how different linkers in DCAF1-BTK PROTACs can affect various parameters.

| Compound | Linker Type | DCAF1 Affinity (IC50, µM) | Ternary Complex Stability (DCAF1-PROTAC-BTK) | Cellular BTK Degradation (DC50, µM) |

| DBt-5 | Flexible (PEG-based) | - | Short half-life | 0.050 |

| DBt-10 | More Rigid | 0.057 | Stable (t1/2 = 671s) | 0.149 |

This table is based on data presented in related research studies. biorxiv.org

This highlights that while DBt-10 formed a more stable ternary complex, the less stable complex formed by DBt-5 was potentially compensated for by better cell permeability or lysine accessibility due to its longer, more flexible linker. biorxiv.org

Stereochemistry plays a critical role in the molecular recognition between a ligand and its protein target. In the development of DCAF1-based PROTACs, the chirality of the DCAF1 ligand has been shown to have a profound impact on binding affinity and subsequent PROTAC activity. nih.gov

Studies using electrophilic azetidine acrylamide-based ligands for DCAF1 demonstrated a clear stereoselective engagement. nih.gov The S-enantiomer of a particular binder (compound 3d) showed significantly higher affinity for DCAF1 compared to its corresponding R-enantiomer (compound 3c). nih.govacs.org

This stereoselectivity in binding translates directly to the activity of the resulting PROTACs. When these enantiomeric ligands were incorporated into PROTACs targeting FKBP12, the PROTACs derived from the more active DCAF1-binding enantiomer induced potent, concentration-dependent degradation of the target protein, whereas their stereoisomers were substantially less active or inactive. nih.gov

| PROTAC Pair | DCAF1 Ligand Enantiomer | Target | Result |

| YT47R vs YT47S | R-enantiomer (active) vs S-enantiomer (inactive) | FKBP12 | YT47R caused potent degradation; YT47S was significantly less active. nih.gov |

| YT117R vs YT117S | R-enantiomer (active) vs S-enantiomer (inactive) | BRD4 | YT117R promoted concentration-dependent degradation of BRD4. nih.gov |

This table summarizes findings on the stereoselectivity of DCAF1-directed PROTACs. nih.gov

These findings underscore the importance of stereochemical control in the design of DCAF1 ligands, as only the correct enantiomer can adopt the appropriate conformation to bind effectively to DCAF1 and facilitate the formation of a productive ternary complex for targeted protein degradation. nih.gov

Preclinical Evaluation of DCAF1-PROTAC Efficacy

The preclinical assessment of Proteolysis Targeting Chimeras (PROTACs) that utilize DCAF1 binder 2 as the E3 ligase ligand has demonstrated significant efficacy in targeted protein degradation. These novel constructs have been successfully engineered to degrade specific protein targets, including the epigenetic reader BRD9 and various tyrosine kinases. The following sections detail the in vitro cellular degradation, selectivity, and the ability of these DCAF1-based PROTACs to overcome resistance mechanisms observed with other E3 ligase systems.

This compound-Derived PROTACs for BRD9 Degradation

A key application of this compound has been in the development of PROTACs targeting Bromodomain-containing protein 9 (BRD9), a component of the BAF chromatin remodeling complex implicated in certain cancers. A notable example is the DCAF1-BRD9 PROTAC, DBr-1, which links a BRD9 bromodomain binder to this compound. probechem.comresearchgate.netrepec.orgresearchgate.netnih.gov

In vitro studies have confirmed the ability of this compound-derived PROTACs to effectively degrade BRD9 in cellular models. The potency of these degraders is typically quantified by the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to reduce the target protein level by 50%.

The DCAF1-BRD9 PROTAC, DBr-1, has been shown to be a potent degrader of BRD9. In HEK293 cells, DBr-1 induced the degradation of BRD9 with a DC50 value of 90 nM. probechem.com This demonstrates the efficient recruitment of the DCAF1 E3 ligase complex to BRD9, leading to its ubiquitination and subsequent proteasomal degradation.

| PROTAC Name | Target Protein | Cell Line | DC50 Value |

| DBr-1 | BRD9 | HEK293 | 90 nM |

A critical aspect of PROTAC development is ensuring the selective degradation of the target protein with minimal impact on other proteins, particularly those with high structural homology. For BRD9, a key off-target concern is BRD7, another bromodomain-containing protein.

Studies have shown that the DCAF1-BRD9 PROTAC, DBr-1, exhibits a degradation preference for BRD9. While it potently degrades BRD9, it only weakly affects the protein levels of BRD7 in HEK293 cells. probechem.com This indicates a degree of selectivity in the action of this DCAF1-based PROTAC, which is a desirable characteristic for a therapeutic agent.

This compound-Derived PROTACs for Tyrosine Kinase Degradation

The versatility of this compound has been further demonstrated by its incorporation into PROTACs designed to degrade various tyrosine kinases, which are crucial mediators of cellular signaling and are often dysregulated in cancer. repec.orgresearchgate.netnih.govdntb.gov.uabiorxiv.org

Researchers have successfully developed this compound-based PROTACs that can effectively degrade specific tyrosine kinases. For instance, a dasatinib-based DCAF1 PROTAC, referred to as DDa-1, has been shown to degrade cytosolic and membrane-bound tyrosine kinases. researchgate.netdntb.gov.uabiorxiv.org In cellular assays, DDa-1 induced significant degradation of C-Src Tyrosine Kinase (CSK) and LIM domain kinase 2 (LIMK2). biorxiv.org

Furthermore, a potent and selective DCAF1-BTK-PROTAC, DBt-10, has been developed for the degradation of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. repec.orgnih.govmedchemexpress.commedchemexpress.com This PROTAC demonstrated efficient degradation of BTK with a DC50 of 137 nM. medchemexpress.commedchemexpress.com

| PROTAC Name | Target Protein(s) | DC50 Value |

| DDa-1 | CSK, LIMK2 | Not specified |

| DBt-10 | BTK | 137 nM |

A significant challenge in the field of targeted protein degradation is the development of resistance to PROTACs that utilize the Cereblon (CRBN) E3 ligase. This can occur through various mechanisms, including the downregulation of CRBN expression. repec.orgnih.gov

This compound-derived PROTACs offer a promising strategy to overcome this resistance. The DCAF1-BTK-PROTAC, DBt-10, has been shown to effectively degrade BTK in cells that have acquired resistance to CRBN-BTK-PROTACs. repec.orgresearchgate.netnih.govdntb.gov.ua This demonstrates the potential of utilizing alternative E3 ligases, such as DCAF1, to circumvent resistance mechanisms and provide therapeutic options for patients who have developed resistance to CRBN-based therapies. The ability of DBt-10 to rescue BTK degradation in a CRBN-degradation-resistant cell line highlights the importance of having a diverse toolkit of E3 ligase recruiters for targeted protein degradation. researchgate.net

Subcellular Localization Considerations for Targeted Kinase Degradation

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is contingent not only on its ability to induce a stable ternary complex but also on the colocalization of the E3 ligase and the target protein within the same subcellular compartment. DCAF1, as a component of the CUL4-DDB1 E3 ubiquitin ligase complex, has demonstrated versatility in targeting kinases residing in various cellular locations.

Research utilizing a DCAF1-based PROTAC constructed with the broad-spectrum kinase inhibitor dasatinib (B193332) has provided insights into the capacity of DCAF1 to mediate degradation across different subcellular compartments. This PROTAC was tested against a panel of kinases known to have distinct localization patterns. The targets included kinases primarily found at the plasma membrane (e.g., TEC, LYN), those in the nucleoplasm (e.g., ABL1), in the cytosol (e.g., CSK), and those that shuttle between the cytosol and nucleoplasm (e.g., LIMK2). biorxiv.org

The successful degradation of these kinases suggests that the DCAF1 E3 ligase complex is accessible and functional in these various subcellular locations, or that the dynamic nature of both the ligase and the target proteins allows for sufficient interaction to facilitate ubiquitination and subsequent degradation. This broad operational range is a significant advantage for targeting kinases, which are often distributed across multiple cellular compartments to carry out their diverse signaling functions. The ability to recruit DCAF1 to different locations underscores its potential as a versatile E3 ligase for targeted protein degradation of a wide array of kinase targets, irrespective of their primary subcellular address. biorxiv.orgresearchgate.net

Ternary Complex Formation and Ubiquitination Kinetics in DCAF1-PROTAC Systems

Quantitative Assessment of Ternary Complex Stability (DCAF1-PROTAC-Target)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are instrumental in quantitatively assessing the formation and stability of the DCAF1-PROTAC-target ternary complex. researchgate.net These assays provide valuable data on binding affinities, cooperativity, and the half-life of the complex.

For instance, studies on DCAF1-based PROTACs targeting Bruton's tyrosine kinase (BTK) have utilized these methods to characterize different PROTAC designs. By immobilizing DCAF1 on a sensor chip, SPR can measure the binding of the PROTAC alone and in the presence of the target protein, revealing the stability of the resulting ternary complex. researchgate.net

One key parameter derived from these studies is cooperativity (α), which indicates how the binding of one component influences the binding of the other. A cooperativity value greater than 1 suggests a positive cooperative effect, meaning the formation of the binary complex (e.g., DCAF1-PROTAC) enhances the binding of the target protein (BTK), leading to a more stable ternary complex. Conversely, a value less than 1 indicates negative cooperativity.

Below is a table summarizing representative biophysical data for DCAF1-BTK PROTACs with different linkers.

| PROTAC | DCAF1 Binding (IC50, µM) | Ternary Complex Cooperativity (α) | Ternary Complex Half-life (min) |

| DBt-5 | 0.03 | <1 | 1.5 |

| DBt-10 | 0.08 | >1 | 10.5 |

This table is interactive. You can sort the columns by clicking on the headers.

The data clearly indicates that while both PROTACs bind to DCAF1 in the nanomolar range, DBt-10, which features a more optimized linker, exhibits positive cooperativity and a significantly longer ternary complex half-life, factors that contribute to its enhanced degradation efficiency. researchgate.net

In Vitro Ubiquitination Assays Mediated by DCAF1-PROTACs

Following the formation of a stable ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. In vitro ubiquitination assays are crucial for directly demonstrating that a DCAF1-based PROTAC can effectively mediate this process.

These assays typically reconstitute the key components of the ubiquitination cascade in a test tube:

Recombinant DCAF1/DDB1 complex

E1 ubiquitin-activating enzyme

E2 ubiquitin-conjugating enzyme

Ubiquitin

ATP (as an energy source)

The target protein

The DCAF1-based PROTAC

The reaction is initiated by the addition of the PROTAC, and the extent of target protein ubiquitination is monitored over time, usually by Western blotting using an antibody specific for the target protein. An increase in higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein confirms the PROTAC-mediated ubiquitination.

Studies on DCAF1-based BTK PROTACs have successfully used in vitro ubiquitination assays to confirm their mechanism of action. biorxiv.org The results of such an assay are typically presented as a dose-dependent increase in BTK ubiquitination in the presence of the PROTAC.

Below is a table summarizing the typical results from an in vitro ubiquitination assay for a DCAF1-BTK PROTAC.

| PROTAC Concentration | Extent of BTK Ubiquitination |

| 0 µM (Control) | Basal level |

| 0.1 µM | + |

| 1 µM | ++ |

| 10 µM | +++ |

This table is interactive. You can sort the columns by clicking on the headers.

These in vitro experiments provide direct evidence that the DCAF1-PROTAC is capable of bringing the E3 ligase machinery into proximity with the target kinase to induce its ubiquitination, a critical step preceding proteasomal degradation. biorxiv.org

Biological and Cellular Consequences of Dcaf1 Modulation

DCAF1's Role in Basal Cellular Processes

DCAF1's function as a substrate receptor for E3 ligase complexes places it at the center of pathways controlling cell proliferation, survival, and development. researchgate.netoup.com Its deficiency is often linked with defects in cell cycle, growth, and division. oup.com

DCAF1 is deeply involved in the regulation of the cell cycle, influencing progression through various phases by targeting key regulatory proteins for degradation. nih.gov The CRL4-DCAF1 complex is known to modulate the stability of the transcription factor FoxM1, which regulates genes essential for cell proliferation. oup.com Furthermore, DCAF1 exerts control over the G2/M checkpoint. The HIV-1 Vpr protein, for instance, hijacks the CRL4-DCAF1 complex to induce G2 cell cycle arrest. nih.govmdpi.com

Research has identified several key cell cycle regulators as substrates of DCAF1-mediated degradation:

p53: DCAF1 is required for the MDM2-mediated poly-ubiquitination and subsequent degradation of the tumor suppressor p53. DCAF1 deficiency leads to p53 stabilization, which can impair cell cycle entry. nih.gov

Polo-like kinase 4 (PLK4): To prevent centriole amplification, a hallmark of cancer, PLK4 protein levels must be tightly controlled. The CRL4-DCAF1 E3 ligase targets PLK4 for degradation specifically in the G2 phase of the cell cycle, preventing premature centriole duplication. nih.gov

DCAF1 is essential for precise DNA replication, ensuring the faithful transmission of genetic material. nih.gov The CRL4-DCAF1 complex contributes to this process by targeting key replication and repair proteins. For example, it mediates the stress-triggered proteolysis of Mcm10, a protein crucial for the initiation of DNA replication. mdpi.comdntb.gov.ua

In the realm of DNA repair, DCAF1 plays a role in maintaining genomic integrity. The CRL4-DCAF1 complex targets Uracil (B121893) DNA Glycosylase 2 (UNG2) for degradation. nih.govnih.gov UNG2 is a key enzyme in the base excision repair pathway, responsible for removing misincorporated uracil from DNA. nih.gov

Beyond its role in the CRL4 complex, DCAF1 also functions as a substrate recognition subunit for the EDVP E3 ligase complex. researchgate.netnih.gov In this context, DCAF1 is involved in organizing the cytoskeleton and regulating cell division. researchgate.netnih.govresearchgate.net Specifically, DCAF1 participates in the timely turnover of proteins like Katanin and CP110, which is crucial for the proper function of the centrosome in organizing microtubules for the mitotic spindle. nih.gov This function appears to be distinct from its activities within the CRL4-DCAF1 complex. nih.gov

Table 1: Native Cellular Substrates of DCAF1-Associated E3 Ligase Complexes

| Substrate | E3 Ligase Complex | Cellular Process Modulated |

|---|---|---|

| p53 | CRL4-DCAF1 | Cell Cycle Progression |

| FoxM1 | CRL4-DCAF1 | Cell Cycle Progression |

| PLK4 | CRL4-DCAF1 | Cell Cycle Progression, Centriole Duplication |

| Mcm10 | CRL4-DCAF1 | DNA Replication |

| UNG2 | CRL4-DCAF1 | DNA Repair |

| PWP1 | CRL4-DCAF1 | Ribosome Biogenesis, Cell Growth |

| Katanin | EDVP-DCAF1 | Cytoskeletal Organization |

| CP110 | EDVP-DCAF1 | Cytoskeletal Organization, Centrosome Function |

Functional Consequences of DCAF1 Binder-Mediated Perturbation

The central role of DCAF1 in protein degradation has made it an attractive target for a novel therapeutic modality known as Targeted Protein Degradation (TPD). biorxiv.orgchemrxiv.org This approach utilizes small molecules, often referred to as "binders," that can recruit the DCAF1 E3 ligase machinery to degrade specific proteins of interest that are not its native substrates.

Small molecule DCAF1 binders are key components in the design of Proteolysis-Targeting Chimeras (PROTACs). biorxiv.orgresearchgate.net A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a linker, and a ligand (the "binder") that recruits an E3 ligase like DCAF1. nih.govchemrxiv.org By bringing the target protein into proximity with the DCAF1 E3 ligase complex, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein, effectively eliminating it from the cell. nih.govresearchgate.net

This strategy allows for the selective degradation of "neo-substrates" and has been successfully applied to modulate various cellular pathways. Potent, non-covalent DCAF1 binders have been developed and functionalized into efficient PROTACs. biorxiv.orgnih.gov These DCAF1-based PROTACs have demonstrated the ability to degrade a range of clinically relevant targets.

BRD9: A DCAF1-BRD9 PROTAC has been shown to efficiently degrade the nuclear protein Bromodomain-containing protein 9, with the degradation confirmed to proceed specifically via the CRL4-DCAF1 E3 ligase. biorxiv.orgnih.gov

Tyrosine Kinases: The versatility of this approach has been highlighted by the development of a dasatinib-based DCAF1 PROTAC that successfully degrades multiple cytosolic and membrane-bound tyrosine kinases. biorxiv.orgnih.gov Further optimization has led to potent and selective DCAF1-based PROTACs for Bruton's tyrosine kinase (BTK), a key target in various blood cancers. researchgate.netbiorxiv.org These DCAF1-BTK PROTACs have shown efficacy even in cellular models with acquired resistance to degraders that utilize other E3 ligases, such as Cereblon (CRBN). biorxiv.orgresearchgate.net

WDR5: DCAF1-based PROTACs have also been developed to target WDR5, a protein that is a drug target in several cancers. These PROTACs were effective in promoting the degradation of WDR5. nih.gov

The development of DCAF1 binders and their incorporation into PROTACs provides a powerful tool to perturb specific cellular pathways by hijacking the cell's own protein degradation machinery. This approach expands the "druggable" proteome and offers a promising strategy to overcome resistance to conventional inhibitors. biorxiv.orgnih.gov

Table 2: Examples of Neo-Substrates Targeted by DCAF1-Based PROTACs

| PROTAC Target (Neo-Substrate) | Therapeutic Area/Pathway |

|---|---|

| BRD9 | Epigenetic Regulation, Oncology |

| BTK (Bruton's tyrosine kinase) | B-cell Malignancies, Autoimmune Disorders |

| Various Tyrosine Kinases (via dasatinib) | Oncology |

| WDR5 | Oncology, Epigenetic Regulation |

Table 3: Mentioned Chemical Compounds

| Compound Name | Description |

|---|---|

| Dasatinib (B193332) | A tyrosine kinase inhibitor used as a warhead in a DCAF1-based PROTAC. |

| DCAF1-BRD9 PROTAC (e.g., DBr-1) | A PROTAC designed to induce the degradation of BRD9 by recruiting DCAF1. nih.govresearchgate.net |

| DCAF1-BTK PROTAC (e.g., DBt-10) | A PROTAC designed to induce the degradation of BTK by recruiting DCAF1. biorxiv.orgresearchgate.net |

| WDR5-targeting PROTACs | PROTACs designed to induce the degradation of WDR5 by recruiting DCAF1. nih.gov |

Modulation of Specific DCAF1 Substrates and Pathways

Rheb-mTORC1 Pathway Regulation in Response to Glucose Deprivation

Recent studies have identified DCAF1 as a critical cellular sensor in response to glucose availability, directly influencing the Rheb-mTORC1 signaling pathway. The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and metabolism, and its activity is tightly controlled by the availability of nutrients like glucose.

Under conditions of glucose deprivation, a common feature of the microenvironment in rapidly growing solid tumors, the expression of DCAF1 is transactivated. nih.gov This upregulation of DCAF1 facilitates the K48-linked polyubiquitination and subsequent proteasomal degradation of Ras homolog enriched in brain (Rheb), a key activator of mTORC1. nih.govreddit.com The degradation of Rheb leads to the inhibition of mTORC1 activity, which in turn induces autophagy. This process allows cancer cells to survive under the metabolic stress of low glucose conditions. nih.gov This mechanism highlights DCAF1 as a novel glucose sensor that mediates the inactivation of the Rheb-mTORC1 pathway to promote cancer cell survival. nih.govreddit.com

While glucose deprivation triggers this DCAF1-mediated response, starvation of amino acids or serum does not induce the same effect, underscoring the specificity of this regulatory mechanism. nih.gov This positions the DCAF1-Rheb-mTORC1 axis as a specific survival pathway for cancer cells facing glucose scarcity.

| Pathway Component | Effect of Glucose Deprivation | Consequence of DCAF1 Modulation | Cellular Outcome |

| DCAF1 | Expression is transactivated | Increased DCAF1 enhances interaction with Rheb | Promotes cancer cell survival |

| Rheb | Targeted for degradation | Undergoes K48-linked polyubiquitination by CRL4-DCAF1 | mTORC1 activation is suppressed |

| mTORC1 | Activity is inhibited | Downstream signaling is repressed | Induction of autophagy |

NRF2 Pathway Activation and Anti-Inflammatory Effects

DCAF1 is also implicated in the regulation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of cellular antioxidant and anti-inflammatory responses. nih.gov The activation of NRF2 is a critical defense mechanism against oxidative stress and inflammation. nih.gov

Research has identified DCAF1 as an E3 ligase that targets NRF2 for proteasomal degradation in a manner independent of KEAP1, the canonical NRF2 regulator. nih.gov A small molecule NRF2 activator, BC-1901S, was found to exert its effects by directly binding to DCAF1 and disrupting the NRF2/DCAF1 interaction. This disruption inhibits the ubiquitination of NRF2, leading to its stabilization and accumulation. nih.gov Increased levels of NRF2 protein result in the up-regulation of NRF2-dependent antioxidant gene transcription, which in turn leads to significant anti-inflammatory effects both in vitro and in vivo. nih.gov

The activation of the NRF2 pathway is known to suppress the expression of pro-inflammatory cytokines like IL-6 and IL-1β. nih.govmdpi.com The interplay between NRF2 and inflammatory pathways like NF-κB is well-documented, with NRF2 activation often leading to the inhibition of NF-κB signaling. nih.govmdpi.com By targeting the DCAF1-mediated degradation of NRF2, it is possible to harness these potent anti-inflammatory effects.

PLK4 Protein Level Regulation and Centriole Duplication Control

Maintaining genomic stability requires precise control over the duplication of centrioles, a process that occurs only once per cell cycle. A key regulator of centriole biogenesis is the Polo-like kinase 4 (PLK4). Aberrant levels of PLK4 can lead to centriole amplification, a hallmark of cancer that can cause chromosome missegregation and aneuploidy. researchgate.netbiorxiv.orgnih.gov

The CRL4-DCAF1 E3 ubiquitin ligase complex has been identified as a new regulator of PLK4 protein levels. nih.govnih.govlife-science-alliance.org DCAF1 directly binds to and ubiquitinates PLK4, targeting it for proteasomal degradation. researchgate.netbiorxiv.org This interaction predominantly occurs during the G2 phase of the cell cycle, which is crucial for preventing a premature onset of centriole duplication before mitosis. researchgate.netnih.gov Knockdown of DCAF1 results in increased PLK4 protein levels, leading to the formation of supernumerary centrioles and multipolar spindles during mitosis. researchgate.netnih.gov

This regulatory mechanism is distinct from the previously known SCF/β-TrCP pathway, which also targets PLK4 for degradation but in a phosphorylation-dependent manner. The interaction between DCAF1 and PLK4 is independent of PLK4's kinase activity and is mediated by the polo-boxes 1 and 2 of PLK4. researchgate.netnih.gov Therefore, the CRL4-DCAF1 and SCF/β-TrCP pathways represent complementary mechanisms that ensure the tight regulation of PLK4 abundance throughout the cell cycle to prevent centriole overduplication. nih.govnih.gov

| Regulatory Complex | Target | Phase of Action | Mechanism | Consequence of Dysregulation |

| CRL4-DCAF1 | PLK4 | G2 Phase | Binds to PB1-PB2 domain, leading to ubiquitination and degradation. researchgate.netnih.gov | DCAF1 knockdown leads to increased PLK4 and centriole amplification. nih.gov |

| SCF/β-TrCP | PLK4 | S/G2 Phase | Recognizes phosphorylated PLK4 for ubiquitination. | Complements CRL4-DCAF1 to control PLK4 levels. nih.gov |

Merlin-Hippo Pathway Crosstalk and Tumor Suppression

The tumor suppressor Merlin, encoded by the NF2 gene, plays a critical role in controlling cell proliferation and tumorigenesis. Loss of Merlin function is linked to several cancers, including neurofibromatosis type 2 (NF2). One of the key mechanisms through which Merlin exerts its tumor-suppressive function is by regulating the Hippo signaling pathway. nih.govnih.gov

Research has revealed a direct link between Merlin, DCAF1, and the Hippo pathway kinases, LATS1 and LATS2. nih.gov In normal cells, the active, dephosphorylated form of Merlin inhibits the CRL4-DCAF1 E3 ubiquitin ligase in the nucleus. nih.govresearchgate.net However, in Merlin-deficient tumor cells, CRL4-DCAF1 is de-repressed and active. This active complex then targets the Hippo pathway kinases LATS1 and LATS2 for ubiquitylation and subsequent inhibition. nih.govnih.gov

The inhibition of LATS1/2 prevents the phosphorylation of the transcriptional co-activator YAP. Unphosphorylated YAP can then translocate to the nucleus, where it associates with TEAD transcription factors to drive the expression of genes that promote cell survival and proliferation, ultimately leading to tumorigenesis. nih.gov Therefore, the loss of Merlin leads to the activation of an oncogenic pathway driven by de-repressed CRL4-DCAF1, which acts by inhibiting the core Hippo kinases in the nucleus. nih.govresearchgate.net This signaling connection is considered crucial for sustaining the oncogenicity of Merlin-deficient tumor cells. nih.gov

DCAF1's Interaction with Viral Proteins (Vpr, Vpx) and Host Factor Degradation

Lentiviruses, such as Human Immunodeficiency Virus (HIV), have evolved mechanisms to counteract host cellular defense systems. A key strategy involves the viral accessory proteins Vpr and its paralog Vpx, which hijack the host's CRL4-DCAF1 E3 ubiquitin ligase complex to induce the degradation of specific host restriction factors. nih.govnih.gov

Vpx, found in HIV-2 and some simian immunodeficiency viruses (SIV), specifically targets the sterile alpha motif and HD domain-containing protein 1 (SAMHD1) for degradation. nih.govplos.org SAMHD1 restricts viral replication in non-dividing cells like macrophages by depleting the pool of deoxynucleoside triphosphates (dNTPs) necessary for reverse transcription. Vpx acts as a molecular bridge, recruiting SAMHD1 to the DCAF1 substrate receptor, which leads to SAMHD1's ubiquitination and proteasomal degradation, thus overcoming this restriction. plos.orgplos.org Vpx has also been shown to target the HUSH complex component TASOR for degradation, which blocks viral expression from integrated DNA. plos.org

Similarly, the HIV-1 Vpr protein utilizes the CRL4-DCAF1 complex to degrade the host helicase transcription factor (HLTF). nih.govnih.gov The assembly of both the Vpx-CRL4-DCAF1 and Vpr-CRL4-DCAF1 complexes requires a highly conserved zinc-binding motif on the viral proteins, which is essential for their interaction with DCAF1. nih.govnih.gov Disruption of this interaction, for instance through zinc chelators like TPEN, can selectively inhibit the degradation of these host factors and block viral infection, highlighting the DCAF1 interface as a potential target for antiviral therapies. nih.govnih.govresearchgate.net

Implications in Disease Models (Preclinical)

The central role of DCAF1 in regulating fundamental cellular processes such as cell cycle control, DNA damage response, and cell survival pathways has positioned it as a significant target for therapeutic intervention, particularly in oncology. nih.govresearchgate.net

DCAF1 as a Drug Target in Various Cancers

DCAF1 is considered a promising drug target in a range of cancers, including gastric cancer and multiple myeloma. researchgate.netlls.org Its expression levels are often dysregulated in tumor cells. For example, high expression of DCAF1 has been observed in gastric cancer and is correlated with a poorer prognosis. researchgate.net In preclinical gastric cancer models, DCAF1 was shown to promote cancer progression by activating the PI3K/AKT/mTOR pathway, suggesting that inhibiting DCAF1 could be a viable therapeutic strategy. researchgate.net

In multiple myeloma, DCAF1 has been identified as a genetic dependency, meaning the cancer cells are particularly reliant on DCAF1 for their survival. lls.org This has led to the development of potent, on-target DCAF1 inhibitors that have demonstrated the ability to kill multiple myeloma cells, including those resistant to existing therapies like IMiDs. lls.org

Furthermore, the function of DCAF1 as a substrate receptor for an E3 ligase makes it an attractive candidate for the development of proteolysis-targeting chimeras (PROTACs). researchgate.netdntb.gov.ua PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase for degradation. DCAF1-based PROTACs are being developed to target clinically validated cancer proteins like BTK and BRD9, offering a strategy to overcome resistance to other degrader drugs that utilize different E3 ligases, such as CRBN. dntb.gov.ua The development of selective small molecule ligands for DCAF1 is a critical step in creating these novel cancer therapeutics. scienceopen.com

Preclinical Evidence of DCAF1 Modulators in Cancer Cell Survival

DDB1- and CUL4-associated factor 1 (DCAF1) has emerged as a significant target in oncology due to its role in fundamental cellular processes that are often dysregulated in cancer, such as cell cycle control, DNA replication, and cell proliferation. nih.govnih.gov Its overexpression has been linked to the proliferation of cancer cells, for instance in colon cancer, making it an attractive molecule for the development of novel cancer therapeutics. nih.gov Preclinical research has focused on the development of DCAF1 modulators, including small molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which have shown promise in promoting cancer cell death and inhibiting tumor growth.

One area of investigation involves the development of specific DCAF1 binders. For example, OICR-8268 is a reversible ligand that binds to the WD40 repeat (WDR) domain of DCAF1 with a high affinity, exhibiting a dissociation constant (Kd) of 38 nM. researchgate.net In cellular thermal shift assays (CETSA) in NCI-H460 lung cancer cells, OICR-8268 demonstrated target engagement with an half-maximal effective concentration (EC50) of 10.5 μM. nih.govresearchgate.net The discovery of such potent binders provides a foundation for creating more advanced therapeutic agents like PROTACs. researchgate.net

PROTACs that recruit DCAF1 to degrade specific proteins of interest have shown significant preclinical activity. DBr-1 is a DCAF1-based PROTAC designed to degrade BRD9, a subunit of the BAF chromatin remodeling complex and a therapeutic target in synovial sarcoma. biorxiv.org DBr-1 successfully induces the degradation of BRD9. nih.gov Another DCAF1-based PROTAC, DBt-10, was developed to target Bruton's tyrosine kinase (BTK), a clinically validated target in various B-cell malignancies. biorxiv.org DBt-10 potently degrades BTK and has demonstrated the ability to overcome resistance to CRBN-based BTK PROTACs in preclinical models. nih.govnih.gov In a BTK-dependent diffuse large B-cell lymphoma (DLBCL) cell line that had developed resistance to a CRBN-based degrader through the loss of CRBN expression, DBt-10 was able to degrade BTK with comparable efficiency to the parental, sensitive cell line. biorxiv.org This translated to an equipotent inhibition of cell proliferation, highlighting the potential of DCAF1-based PROTACs to address acquired resistance to other E3 ligase-based degraders. biorxiv.org

Furthermore, a DCAF1-dasatinib PROTAC, DDa-1, has been shown to mediate the degradation of multiple tyrosine kinases. nih.gov In HEK293T cells, treatment with DDa-1 led to the degradation of its target kinases. nih.gov The development of these DCAF1-based degraders underscores the versatility of harnessing this E3 ligase to target a range of cancer-driving proteins, both in the nucleus and the cytoplasm. biorxiv.orgnih.gov

Research into DCAF1 inhibitors has also yielded promising preclinical results. A DCAF1 inhibitor, referred to as Vpr8, has been identified as a potent killer of multiple myeloma (MM) cell lines and patient-derived MM cells, including those resistant to existing therapies like chemotherapy and immunomodulatory drugs (IMiDs). lls.org This suggests a novel therapeutic avenue for this hematological malignancy. lls.org In colorectal cancer (CRC) models, the combination of the TOP1 inhibitor irinotecan (B1672180) with pevonedistat, a NEDD8-activating enzyme inhibitor that inactivates CRL4-DCAF13, has shown synergistic effects in patient-derived organoids and xenografts. nih.gov

| Compound/Modulator | Type | Target Cancer | Preclinical Finding | Reference(s) |

| OICR-8268 | DCAF1 Ligand | General Cancer | Binds to DCAF1 WDR domain with a Kd of 38 nM. Demonstrates cellular target engagement with an EC50 of 10.5 μM in NCI-H460 cells. | nih.govresearchgate.net |

| DBr-1 | DCAF1-BRD9 PROTAC | Synovial Sarcoma | Degrades BRD9. Overcomes intrinsic resistance to VHL-based degraders. | biorxiv.orgnih.gov |

| DBt-10 | DCAF1-BTK PROTAC | B-cell Malignancies | Potently degrades BTK. Overcomes acquired resistance to CRBN-based BTK degraders in preclinical models of lymphoma. | biorxiv.orgnih.govnih.govbiorxiv.org |

| DDa-1 | DCAF1-Dasatinib PROTAC | Cancers with tyrosine kinase dependency | Degrades multiple cytosolic and membrane-bound tyrosine kinases in HEK293T cells. | nih.gov |

| Vpr8 | DCAF1 Inhibitor | Multiple Myeloma | Potently kills multiple myeloma cell lines and patient-derived cells, including treatment-resistant forms. | lls.org |

| Pevonedistat (in combination with TOP1 inhibitors) | CRL4-DCAF13 Inactivator | Colorectal Cancer | Exhibits synergistic cytotoxicity in CRC patient-derived organoids and xenografts when combined with irinotecan. | nih.gov |

DCAF1 Modulation in Viral Treatments

The DCAF1 protein is a critical host factor that is exploited by some viruses, most notably the human immunodeficiency virus (HIV), to facilitate their replication and pathogenesis. biopharmatrend.comnih.gov This has made DCAF1 a key target for the development of novel antiviral therapies. The interaction between DCAF1 and the HIV-1 accessory protein Vpr is particularly well-studied. nih.govplos.org

HIV-1 Vpr hijacks the host's CRL4-DCAF1 E3 ubiquitin ligase complex by binding directly to the WDR domain of DCAF1. nih.govplos.org This hijacking event allows Vpr to act as a molecular bridge, recruiting various host proteins for ubiquitination and subsequent degradation by the proteasome. osti.gov The degradation of these host proteins, which often have antiviral functions, creates a more favorable environment for viral replication. nih.gov For instance, Vpr-mediated degradation of the uracil DNA glycosylase (UNG2) is dependent on the DCAF1-Vpr interaction. osti.gov

Given the crucial role of the DCAF1-Vpr interaction in HIV-1 pathogenesis, disrupting this protein-protein interaction has been a major focus of antiviral research. nih.gov Small molecules that can bind to DCAF1 and prevent its interaction with Vpr are being investigated as potential therapeutic agents. nih.gov The development of DCAF1 ligands, such as CYCA-117-70, which binds to the DCAF1 WDR domain with an estimated Kd of 70 μM, represents an important step in this direction. nih.govresearchgate.net Although the affinity is modest, the identification of a selective binder that occupies the central cavity of the WDR domain provides a valuable starting point for the design of more potent inhibitors of the DCAF1-Vpr interaction. nih.govresearchgate.net

The structural elucidation of the DCAF1-Vpr-UNG2 complex has provided detailed insights into how Vpr mimics DNA to recruit UNG2, further highlighting specific interfaces that could be targeted by small molecule inhibitors. osti.gov Similarly, the HIV-2 protein Vpx also interacts with DCAF1 to degrade the host restriction factor SAMHD1. researchgate.net While both Vpr and Vpx utilize DCAF1, they do so to target different host proteins, underscoring the complex and specific nature of these viral hijacking mechanisms. researchgate.netresearchgate.net

Preclinical studies have demonstrated the feasibility of targeting DCAF1 for antiviral purposes. For example, the use of siRNA to silence DCAF1 expression has been shown to abolish the G2 cell cycle arrest mediated by HIV-1 Vpr. dntb.gov.ua This provides genetic evidence for the essential role of DCAF1 in Vpr's function. dntb.gov.ua Furthermore, research into pharmaceuticals that can modulate HIV-1 proviral transcription has identified compounds that could potentially be repurposed for antiviral strategies, although their direct link to DCAF1 modulation is still under investigation. mdpi.com

| Modulator/Strategy | Viral Target | Mechanism/Finding | Reference(s) |

| DCAF1-Vpr Interaction Inhibitors | HIV-1 | Disrupting the binding of the viral protein Vpr to DCAF1 to prevent the degradation of host antiviral factors. | nih.govplos.org |

| CYCA-117-70 | HIV-1 (potential) | A selective DCAF1 WDR domain ligand with an estimated Kd of 70 μM, serving as a scaffold for more potent inhibitors. | nih.govresearchgate.net |

| DCAF1 siRNA | HIV-1 | Silencing of DCAF1 abolishes Vpr-mediated G2 cell cycle arrest, confirming DCAF1's essential role. | dntb.gov.ua |

| DCAF1-Vpx Interaction | HIV-2 | Vpx hijacks DCAF1 to degrade the host restriction factor SAMHD1. | researchgate.net |

Advanced Research Methodologies for Dcaf1 Binder Studies

Proteomic Profiling in DCAF1 Binder Research

Proteomics, the large-scale study of proteins, is a cornerstone of DCAF1 binder research. It allows for an unbiased and global assessment of a compound's interactions, moving beyond the intended target to map its full spectrum of effects.

Global or whole-proteome analysis is critical for evaluating the specificity of DCAF1 binders and the PROTACs derived from them. This approach quantifies changes in protein abundance across the entire proteome following treatment with a compound. By comparing the proteomic profile of cells treated with a DCAF1-based PROTAC to those treated with the DCAF1 binder alone, researchers can identify off-target effects. biorxiv.org For instance, a DCAF1-Dasatinib PROTAC (DDa-1) was compared against a DCAF1 binder to create a whole proteomics profile, highlighting differential protein levels and potential off-targets. biorxiv.org

This methodology is also essential for comparing the selectivity of different generations of degraders. For example, enrichment proteomics was used to compare a first-generation DCAF16-based PROTAC (KB02-SLF) with an optimized version (MC-25B). The analysis revealed that the first-generation compound enriched an additional 13 proteins, indicating more off-target activity compared to the more selective, improved PROTAC. chemrxiv.org Similarly, quantitative proteomic profiling of a degrader in MDA-MB-231 cells demonstrated moderately selective degradation of its target, BRD4, but also identified 89 other proteins that were significantly downregulated, underscoring the importance of this unbiased assessment. biorxiv.org

Table 1: Compounds in Global Proteomics Studies

| Compound Name | Description | Research Context |

| DDa-1 | DCAF1-Dasatinib PROTAC | Compared against a DCAF1 binder to assess off-target effects via whole proteomics profiling. biorxiv.org |

| KB02-SLF | First-generation DCAF16-based PROTAC | Its off-target profile was compared to an optimized PROTAC using enrichment proteomics. chemrxiv.org |

| MC-25B | Optimized FKBP12-targeting PROTAC | Showed improved proteome-wide selectivity compared to the first-generation PROTAC. chemrxiv.org |

| HRG038 | JQ1 analog with an electrophilic handle | Quantitative proteomic profiling revealed moderately selective degradation of BRD4. biorxiv.org |

Chemical proteomics employs chemical probes to identify the direct protein interactions of a small molecule. This is particularly useful for discovering new binders and confirming target engagement. One common method involves immobilizing a binder on beads to "pull down" its interacting partners from cell lysates. The captured proteins are then identified by mass spectrometry. researchgate.net For example, a chemical proteomics experiment was used to describe the protein interactome of a compound in HEK293T cell lysate, where competition with the free compound was used to identify specific binders like DCAF1. researchgate.net

Another powerful technique is activity-based protein profiling (ABPP), which uses reactive probes to map ligandable sites, often cysteines, across the proteome. chemrxiv.orgresearchgate.net This has been instrumental in identifying covalent binders for E3 ligases. For instance, a DCAF1-directed electrophilic PROTAC was discovered through a chemical proteomic approach that identified its reaction with a specific cysteine residue (C1113) on DCAF1. researchgate.netresearchgate.net This method not only confirms the direct target but also provides site-specific information about the interaction.

Table 2: Compounds in Chemical Proteomics Studies

| Compound Name | Description | Research Context |

| Compound 16 | DCAF1 binder | Used on beads in a chemical proteomics experiment to identify its protein interactome in HEK293T cells. researchgate.net |

| YT47R | DCAF1-directed electrophilic PROTAC | Discovered via a chemical proteomic approach, found to react with cysteine C1113 of DCAF1. researchgate.net |

| YY4-yne | Chemical probe | Used in enrichment proteomics and found to selectively enrich DCAF16 among E3 ligases. chemrxiv.org |

Genetic Manipulation and Validation Techniques

To complement proteomic data, genetic techniques are employed to validate the mechanism of action of DCAF1 binders and their corresponding degraders. These methods provide definitive evidence for the role of DCAF1 and other components of the degradation machinery.

The CRISPR-Cas9 gene-editing system is a powerful tool for validating the on-target mechanism of DCAF1-based degraders. researchgate.net By knocking out genes essential for the ubiquitin-proteasome system, such as components of the CRL4-DCAF1 E3 ligase complex (e.g., CUL4A, CUL4B, RBX1, DDB1), researchers can confirm that the degradation of a target protein is dependent on this specific pathway. biorxiv.org If a PROTAC loses its degradative activity in cells lacking one of these components, it provides strong evidence for its mechanism of action. biorxiv.orgnih.gov For instance, knockout of DCAF16 was used to confirm that the degradation of specific kinases by the PROTAC MC-50A was indeed DCAF16-dependent. chemrxiv.org Such genetic knockout studies are considered a gold standard for validating the essentiality of the E3 ligase in the activity of a degrader. core.ac.uk

Investigating changes in gene expression provides insight into the broader biological consequences of modulating DCAF1 activity. Techniques like RNA-sequencing (RNA-seq) are used to profile the entire transcriptome of cells after DCAF1 has been knocked down or inhibited. In studies on gastric cancer, RNA-seq of cells where DCAF1 was knocked down revealed 183 genes with altered expression, pointing to the involvement of the PI3K/AKT/mTOR pathway. researchgate.net Similarly, in melanoma cells, transcriptome profiling after DCAF1/VprBP knockdown identified over a thousand upregulated genes, with gene ontology analysis highlighting pathways related to cell growth and proliferation. mdpi.com These findings can be validated at the individual gene level using reverse transcription-quantitative PCR (RT-qPCR) to confirm the changes in mRNA levels of specific target genes. nih.gov

Rescue experiments are performed to conclusively link a phenotype or molecular effect to the specific gene that was manipulated. After knocking down or knocking out an endogenous gene (like DCAF1), researchers reintroduce a version of that gene (a genetic construct) to see if it "rescues" the original cellular function or the activity of a degrader. For example, the degradation of a target protein that is lost upon DCAF1 knockdown can be restored by the ectopic expression of a wild-type DCAF1 construct. researchgate.netdntb.gov.ua This confirms that the observed effect is specifically due to the loss of DCAF1. These experiments can also use mutant versions of the gene, such as a kinase-dead DCAF1 mutant, to dissect the different functions of the protein. mdpi.com Both chemical and genetic rescue experiments are crucial for validating that degradation occurs specifically via the intended CRL4-DCAF1 E3 ligase pathway. biorxiv.orgresearchgate.netresearchgate.netnih.gov

Quantitative Biophysical Assays for Ligand-Protein Interactions

A cornerstone of DCAF1 binder research is the precise quantification of the binding affinity, kinetics, and thermodynamics of ligand-protein interactions. Several biophysical techniques are routinely employed to achieve this, each offering unique advantages.